![molecular formula C10H12FNO B1345832 3-[(3-氟苄基)氧基]氮杂环丁烷 CAS No. 1121634-60-3](/img/structure/B1345832.png)

3-[(3-氟苄基)氧基]氮杂环丁烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

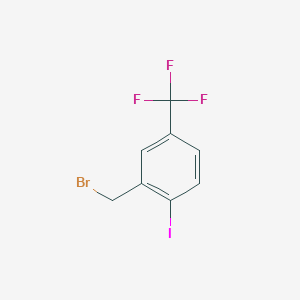

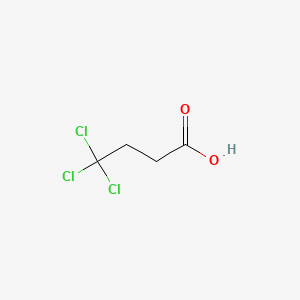

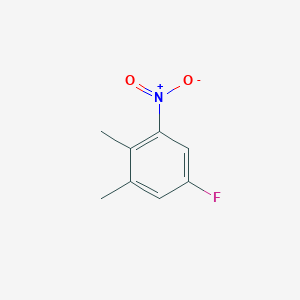

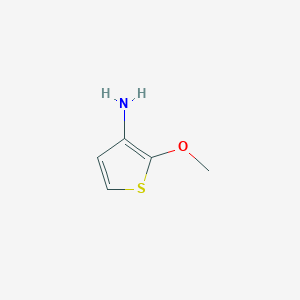

The compound "3-[(3-Fluorobenzyl)oxy]azetidine" is a fluorinated heterocyclic molecule that has garnered interest due to its potential as a building block in medicinal chemistry. The presence of the fluorine atom and the azetidine ring structure can impart unique physical and chemical properties, making it a valuable candidate for drug development.

Synthesis Analysis

The synthesis of related fluorinated azetidine compounds has been explored in several studies. For instance, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid involves bromofluorination followed by reduction, ring closure, and protective group removal . Another approach for synthesizing fluorinated azetidine derivatives includes fluorocyclization of allyl alcohols and amines, which is a novel method for constructing four-membered heterocycles . Additionally, the synthesis of 3-aryl-3-sulfanyl azetidines via iron-catalyzed thiol alkylation has been reported, demonstrating the versatility of azetidine derivatives in drug discovery .

Molecular Structure Analysis

The molecular structure of azetidine derivatives is characterized by a four-membered ring, which can influence the reactivity and interaction with biological targets. The introduction of a fluorine atom can affect the electron distribution within the molecule, potentially enhancing its stability and bioavailability . The stereochemistry of azetidine derivatives is also crucial, as it can significantly impact the compound's biological activity .

Chemical Reactions Analysis

Azetidine derivatives can undergo various chemical reactions, which are essential for their functionalization and incorporation into more complex molecules. For example, azetidine-3-ols can be alkylated with thiols to yield 3-aryl-3-sulfanyl azetidines . Additionally, azetidine derivatives have been used to create new quinolone antibiotics by introducing them into the quinolone nucleus, highlighting their utility in synthesizing antibacterial agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated azetidine derivatives are influenced by the presence of the fluorine atom and the azetidine ring. Fluorine can increase the lipophilicity and metabolic stability of the compounds, which is beneficial for drug development . The azetidine ring can confer rigidity to the molecule, potentially leading to more selective interactions with biological targets . Furthermore, the synthesis and study of 3'-fluoro-3'-deoxythymidine, a related fluorinated compound, have shown promising anti-HIV activity and favorable pharmacokinetic properties, suggesting that similar fluorinated azetidine derivatives may also exhibit desirable biological properties .

科学研究应用

合成与药物设计:

- 氮杂环丁烷衍生物,如 3-芳基-3-硫基氮杂环丁烷,已被合成,可用于药物发现计划。这些化合物可以直接从氮杂环丁烷-3-醇合成,证明了它们在药物发现中的应用潜力 (Dubois 等,2019)。

- 使用 1-(3-氟-4-(5-(2-氟苄基)苯并[d]噻唑-2-基)苄基)氮杂环丁烷-3-羧酸,创造出一种有效的、S1P3-节约的鞘氨醇-1-磷酸受体 1 (S1P1) 苯并噻唑激动剂,突出了氮杂环丁烷衍生物在开发新的药理学试剂中的应用 (Lanman 等,2011)。

抗菌应用:

- 使用氮杂环丁烷衍生物合成了新型氟喹诺酮类,与一些临床使用的氟喹诺酮类相比,对耐甲氧西林金黄色葡萄球菌 (MRSA) 表现出更强的抗菌活性。这表明氮杂环丁烷衍生物在开发新的抗生素中的潜力 (Ikee 等,2008)。

神经退行性疾病研究:

- 在帕金森病研究中,一种计算策略利用氮杂环丁烷衍生物发现了有效的、选择性的单胺氧化酶-B (MAO-B) 抑制剂。这突出了基于氮杂环丁烷的化合物在开发神经退行性疾病治疗中的作用 (Jin 等,2020)。

抗氧化活性:

- 源自苯基脲衍生物的席夫碱和氮杂环丁烷,包括氮杂环丁烷-3-胺,显示出中度至显着的抗氧化作用,表明它们在药物化学中的潜在用途 (Nagavolu 等,2017)。

属性

IUPAC Name |

3-[(3-fluorophenyl)methoxy]azetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c11-9-3-1-2-8(4-9)7-13-10-5-12-6-10/h1-4,10,12H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUWBGMULNBNBPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OCC2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-Fluorobenzyl)oxy]azetidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-phenylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1345788.png)